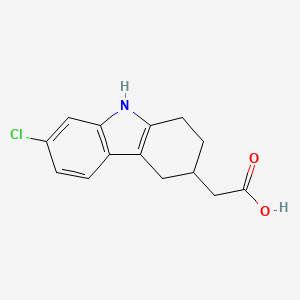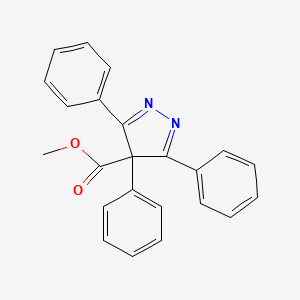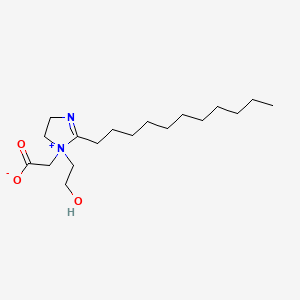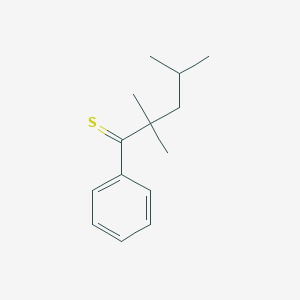
2,2,4-Trimethyl-1-phenylpentane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1-phenylpentane-1-thione is an organic compound characterized by its branched hydrocarbon structure with a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1-phenylpentane-1-thione typically involves the reaction of 2,2,4-trimethylpentane with phenyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thione group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-1-phenylpentane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1-phenylpentane-1-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1-phenylpentane-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound may modulate signaling pathways by interacting with specific receptors.
Comparison with Similar Compounds
2,4,4-Trimethyl-1-pentene: A related hydrocarbon with similar structural features but lacking the thione group.
2,2,4-Trimethyl-1-phenylpentane: Similar structure but without the thione functionality.
Uniqueness: 2,2,4-Trimethyl-1-phenylpentane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
54007-72-6 |
|---|---|
Molecular Formula |
C14H20S |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-phenylpentane-1-thione |
InChI |
InChI=1S/C14H20S/c1-11(2)10-14(3,4)13(15)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
FAKNAESOSQUTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


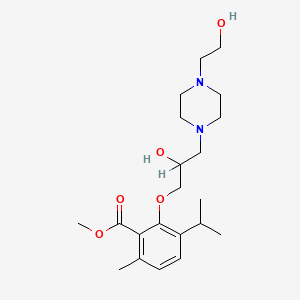
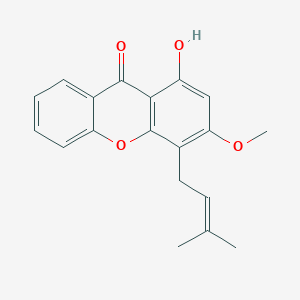

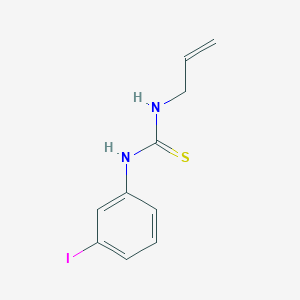
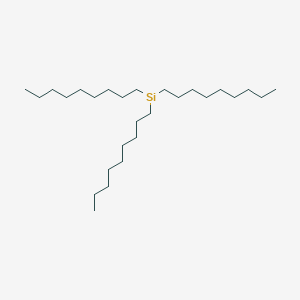

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
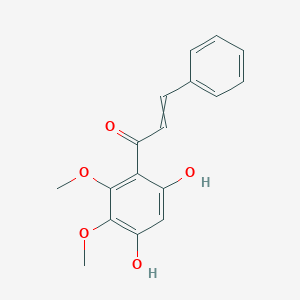
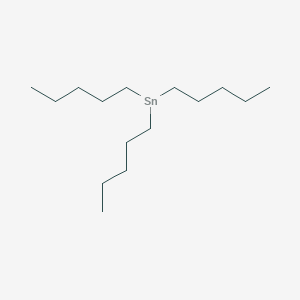
![2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B14649644.png)
![N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14649651.png)
